4-(Diphenylphosphoryl)benzonitrile
Overview
Description
4-(Diphenylphosphoryl)benzonitrile is an organic compound with the molecular formula C19H14NOP It is characterized by a benzonitrile group attached to a diphenylphosphoryl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Diphenylphosphoryl)benzonitrile typically involves the reaction of benzonitrile derivatives with diphenylphosphine oxide. One common method is the nucleophilic substitution reaction where a benzonitrile derivative reacts with diphenylphosphine oxide under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-(Diphenylphosphoryl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: Nucleophilic aromatic substitution reactions are common, where the benzonitrile group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are typical.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields phosphine oxides, while reduction produces phosphines.
Scientific Research Applications
4-(Diphenylphosphoryl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine ligands and catalysts.
Biology: The compound is studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 4-(Diphenylphosphoryl)benzonitrile involves its interaction with various molecular targets. The diphenylphosphoryl group can act as a ligand, coordinating with metal centers in catalytic processes. The benzonitrile group can participate in nucleophilic aromatic substitution reactions, facilitating the formation of new chemical bonds. These interactions are crucial in its applications in catalysis and material science.
Comparison with Similar Compounds
Benzonitrile: A simpler compound with a single nitrile group.
Diphenylphosphine oxide: Lacks the benzonitrile group but shares the diphenylphosphoryl moiety.
4-(Diphenylphosphoryl)phenol: Similar structure but with a hydroxyl group instead of a nitrile group.
Uniqueness: 4-(Diphenylphosphoryl)benzonitrile is unique due to the combination of the benzonitrile and diphenylphosphoryl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various chemical reactions and applications.
Properties
IUPAC Name |
4-diphenylphosphorylbenzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14NOP/c20-15-16-11-13-19(14-12-16)22(21,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HACFJDUFXXBVMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=C(C=C3)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14NOP | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80635258 | |
Record name | 4-(Diphenylphosphoryl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80635258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5032-54-2 | |
Record name | 4-(Diphenylphosphoryl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80635258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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